![molecular formula C13H16BN3O2 B14153689 4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole CAS No. 375858-06-3](/img/structure/B14153689.png)
4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole is a complex organic compound that features a triazole ring and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring, followed by the reaction with boronic acid derivatives to introduce the boronate ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The triazole ring can participate in reduction reactions under specific conditions.
Substitution: The phenyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group typically yields boronic acids, while substitution reactions on the phenyl ring can yield a variety of substituted derivatives .
Scientific Research Applications
4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole exerts its effects involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in biochemical assays and drug design . The triazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: This compound shares the boronate ester group but lacks the triazole ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but with different substituents on the phenyl ring.
tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate: Contains a boronate ester group and a different heterocyclic ring.
Uniqueness
What sets 4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole apart is the combination of the triazole ring and the boronate ester group, which imparts unique chemical properties and reactivity. This combination makes it particularly valuable in applications requiring both stability and reactivity, such as in drug design and material science .
Properties
CAS No. |
375858-06-3 |
|---|---|
Molecular Formula |
C13H16BN3O2 |
Molecular Weight |
257.10 g/mol |
IUPAC Name |
4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-1,2,4-triazole |
InChI |
InChI=1S/C13H16BN3O2/c1-13(2)7-18-14(19-8-13)11-4-3-5-12(6-11)17-9-15-16-10-17/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
UNEQHUBPBMXXPW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)N3C=NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


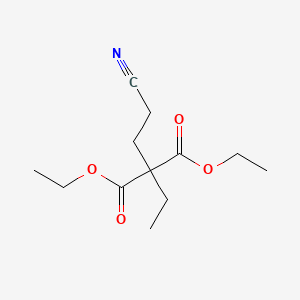
![2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)-](/img/structure/B14153621.png)

![N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B14153632.png)

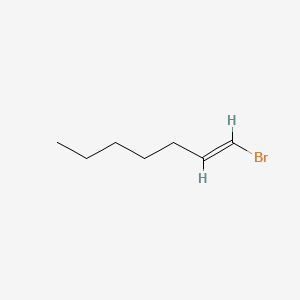
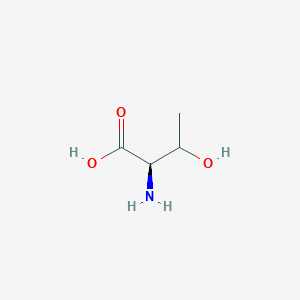
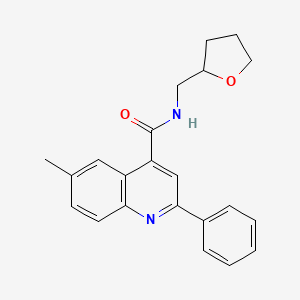
![(R)-4,4'-([1,1'-binaphthalene]-2,2'-diylbis(oxy))dibutyric acid](/img/structure/B14153669.png)
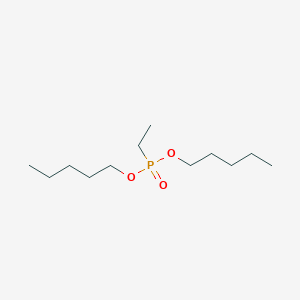
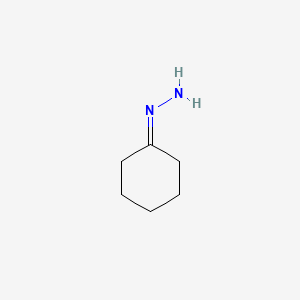
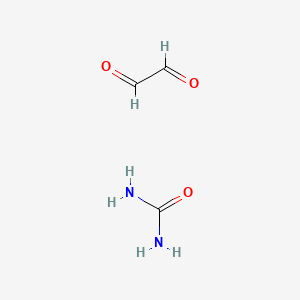
![4-[(2E)-2-[(5Z)-4,6-dioxo-5-[(4-sulfonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B14153683.png)
![2-hydroxy-N'-[(E)-quinolin-4-ylmethylidene]benzohydrazide](/img/structure/B14153692.png)
